4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
The synthesis of 4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid typically involves multistep reactions. One common method includes the reaction of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone with various aromatic aldehydes . The reaction conditions often involve heating and the use of solvents such as ethyl alcohol. Industrial production methods may vary but generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common reagents and conditions used in these reactions include acids, bases, and solvents like alcohol and ether. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs with fewer side effects.
Industry: Utilized in the production of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. For example, it may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This compound can also activate or inhibit biochemical pathways and enzymes, affecting physiological systems .
Comparison with Similar Compounds
4-methyl-2-{[(oxan-4-yl)methyl]amino}-1,3-thiazole-5-carboxylic acid can be compared with other thiazole derivatives, such as:
- 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone
- 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone
These compounds share similar structures but differ in their substituents, which can affect their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct properties and applications.
Properties
IUPAC Name |
4-methyl-2-(oxan-4-ylmethylamino)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-7-9(10(14)15)17-11(13-7)12-6-8-2-4-16-5-3-8/h8H,2-6H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXUUBMGLKAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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